molecular formula C12H13NO3 B7515216 N-(furan-2-ylmethyl)-N,5-dimethylfuran-2-carboxamide

N-(furan-2-ylmethyl)-N,5-dimethylfuran-2-carboxamide

Cat. No. B7515216
M. Wt: 219.24 g/mol
InChI Key: JZUGSOZJIOKYNU-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N,5-dimethylfuran-2-carboxamide, also known as FDMC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. FDMC is a furan-based derivative that has shown promising results in various studies related to drug development. In

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-N,5-dimethylfuran-2-carboxamide is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes and proteins involved in cancer cell proliferation and survival. N-(furan-2-ylmethyl)-N,5-dimethylfuran-2-carboxamide has also been shown to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that N-(furan-2-ylmethyl)-N,5-dimethylfuran-2-carboxamide has a low toxicity profile and does not cause significant adverse effects in normal cells. N-(furan-2-ylmethyl)-N,5-dimethylfuran-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, leading to a reduction in tumor size and metastasis. N-(furan-2-ylmethyl)-N,5-dimethylfuran-2-carboxamide has also been shown to have antimicrobial and antifungal properties, inhibiting the growth of various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(furan-2-ylmethyl)-N,5-dimethylfuran-2-carboxamide is its low toxicity profile, making it a promising candidate for further drug development studies. N-(furan-2-ylmethyl)-N,5-dimethylfuran-2-carboxamide is also relatively easy to synthesize in large quantities, making it readily available for further research. However, one of the limitations of N-(furan-2-ylmethyl)-N,5-dimethylfuran-2-carboxamide is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.

Future Directions

Further research is needed to fully understand the mechanism of action of N-(furan-2-ylmethyl)-N,5-dimethylfuran-2-carboxamide and its potential applications in the treatment of various diseases. Studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-(furan-2-ylmethyl)-N,5-dimethylfuran-2-carboxamide in vivo, as well as its potential toxicity in humans. Future research may also focus on the development of N-(furan-2-ylmethyl)-N,5-dimethylfuran-2-carboxamide derivatives with improved solubility and bioavailability, leading to more effective treatments for various diseases.
Conclusion:
In conclusion, N-(furan-2-ylmethyl)-N,5-dimethylfuran-2-carboxamide is a promising compound with potential applications in medicinal chemistry. Its low toxicity profile and potent anticancer, antimicrobial, and antifungal properties make it a promising candidate for further drug development studies. Further research is needed to fully understand the mechanism of action of N-(furan-2-ylmethyl)-N,5-dimethylfuran-2-carboxamide and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of N-(furan-2-ylmethyl)-N,5-dimethylfuran-2-carboxamide involves the reaction between furfurylamine and 2,5-dimethylfuran-2-carboxylic acid in the presence of a coupling reagent. The reaction yields N-(furan-2-ylmethyl)-N,5-dimethylfuran-2-carboxamide in good yield and purity. The synthesis method has been optimized and improved in recent years, leading to the production of N-(furan-2-ylmethyl)-N,5-dimethylfuran-2-carboxamide in larger quantities for further studies.

Scientific Research Applications

N-(furan-2-ylmethyl)-N,5-dimethylfuran-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results as a potent anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. N-(furan-2-ylmethyl)-N,5-dimethylfuran-2-carboxamide has also been investigated for its antimicrobial and antifungal properties. In addition, N-(furan-2-ylmethyl)-N,5-dimethylfuran-2-carboxamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(furan-2-ylmethyl)-N,5-dimethylfuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-9-5-6-11(16-9)12(14)13(2)8-10-4-3-7-15-10/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUGSOZJIOKYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)N(C)CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-N,5-dimethylfuran-2-carboxamide

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